O-[2-(2-fluorophenyl)ethyl]hydroxylamine is an organic compound with the molecular formula and a molecular weight of approximately 155.17 g/mol. It features a hydroxylamine functional group attached to a 2-(2-fluorophenyl)ethyl moiety. The compound is characterized by its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of the fluorine atom, which can influence its biological activity and chemical properties.
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactivity of the fluorine atom allows for diverse pathways in synthetic chemistry .
Research indicates that O-[2-(2-fluorophenyl)ethyl]hydroxylamine exhibits potential biological activities, particularly in inhibiting specific enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1). This enzyme is a promising target for cancer therapy and chronic viral infections. The presence of fluorine may enhance binding affinity and modulate the compound's interaction with biological targets, potentially leading to therapeutic benefits .
The synthesis of O-[2-(2-fluorophenyl)ethyl]hydroxylamine typically involves:
This method allows for the efficient production of O-[2-(2-fluorophenyl)ethyl]hydroxylamine with high yields and purity .
O-[2-(2-fluorophenyl)ethyl]hydroxylamine has several applications:
These applications highlight its versatility in both pharmaceutical development and chemical research .
Studies on O-[2-(2-fluorophenyl)ethyl]hydroxylamine focus on its interactions with biological macromolecules. Its mechanism of action appears to involve hydrogen bonding with active sites on enzymes, influencing their activity. Additionally, the compound's structure allows it to engage in hydrophobic interactions, potentially enhancing binding affinity compared to non-fluorinated analogs .
O-[2-(2-fluorophenyl)ethyl]hydroxylamine shares structural similarities with other hydroxylamines and fluorinated compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hydroxylamine | Simple structure; widely used in organic synthesis. | |
| O-(4-Fluorophenyl)hydroxylamine | Similar fluorinated structure; different phenyl substitution. | |
| O-(3-Fluorophenyl)hydroxylamine | Another variant with different substitution pattern. | |
| N-Hydroxyphthalimide | Used as a reagent in organic synthesis; lacks ethylene chain. |
The unique aspect of O-[2-(2-fluorophenyl)ethyl]hydroxylamine lies in its specific substitution pattern on the phenyl ring and its potential biological activity stemming from this configuration. The presence of the ethylene chain combined with a fluorinated aromatic ring distinguishes it from simpler hydroxylamines and enhances its reactivity and selectivity in biological systems .
The molecular structure of O-[2-(2-fluorophenyl)ethyl]hydroxylamine (C₈H₁₀FNO) features a hydroxylamine group (-NHOH) linked to a 2-fluorophenyl ethyl moiety. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 155.17 g/mol |
| Exact Mass | 155.075 Da |
| Topological Polar Surface Area | 35.25 Ų |
| LogP (Partition Coefficient) | 1.96 |
The fluorine atom at the ortho position of the phenyl ring induces electronic effects that modulate the compound’s reactivity. The electronegativity of fluorine enhances the stability of adjacent σ-bonds while creating a dipole moment that influences intermolecular interactions. This electronic perturbation is critical in radical reactions, where the fluorine substituent can stabilize transition states through hyperconjugation.
Hydroxylamine derivatives like this compound exhibit dual functionality:
Recent applications include:
The development of O-[2-(2-fluorophenyl)ethyl]hydroxylamine reflects broader trends in fluorinated hydroxylamine chemistry:
A comparative analysis of synthesis methods reveals evolving strategies:
For O-[2-(2-fluorophenyl)ethyl]hydroxylamine, contemporary routes often begin with nitrosoarene precursors. A representative pathway involves:
Mechanistic studies propose a defluorinative pathway involving oxaziridine intermediates (Scheme 1):
$$
\text{N-Perfluoroalkyl hydroxylamine} \xrightarrow{\Delta} \text{Oxaziridine} \xrightarrow{\text{Nu}^-} \text{Fluorinated amide/hydroxamic acid}
$$
This mechanism leverages the nitrogen lone pair’s ability to facilitate fluoride elimination, followed by nucleophilic attack on the resultant electrophilic species.
The synthesis of O-[2-(2-fluorophenyl)ethyl]hydroxylamine represents a significant challenge in organic chemistry due to the specific structural requirements and the need for selective formation of the oxygen-nitrogen bond. This compound, with the molecular formula C₈H₁₀FNO and molecular weight of approximately 155.17 g/mol, features a hydroxylamine functional group attached to a 2-(2-fluorophenyl)ethyl moiety . The presence of the fluorine atom influences both the chemical properties and synthetic accessibility of this compound, requiring specialized approaches for its preparation.
The most widely employed synthetic approach for O-[2-(2-fluorophenyl)ethyl]hydroxylamine involves nucleophilic substitution reactions utilizing hydroxylamine derivatives as nucleophiles [2]. The synthesis typically begins with 2-(2-fluorophenyl)ethanol or its corresponding halide derivatives as starting materials . The hydroxylamine nucleophile can be generated in situ from hydroxylamine hydrochloride or employed as a preformed sodium or potassium salt to enhance reactivity [3].
The fundamental mechanism proceeds through an SN2 displacement where the hydroxylamine nitrogen attacks the electrophilic carbon bearing the leaving group [4]. This approach is particularly effective for primary and secondary benzyl halide derivatives, where the reaction proceeds with inversion of configuration and minimal competing elimination reactions [5]. The choice of hydroxylamine precursor significantly influences the reaction outcome, with N-protected hydroxylamine derivatives often providing superior results due to reduced competing reactions [6].
The synthesis of O-[2-(2-fluorophenyl)ethyl]hydroxylamine from benzyl halide derivatives requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. Benzylic halides undergo nucleophilic substitution reactions very readily, with primary benzylic halides typically reacting via an SN2 pathway [5]. Temperature control is crucial, with optimal reaction temperatures typically ranging from 20°C to 50°C [7]. Higher temperatures can lead to decomposition of the hydroxylamine nucleophile and formation of undesired by-products [8].
The reaction conditions must be carefully balanced to prevent hydroxylamine decomposition while ensuring complete conversion of the starting material. Studies have shown that hydroxylamine exhibits thermal instability, with decomposition pathways becoming significant at elevated temperatures [8]. The optimization process typically involves screening various temperature profiles, with gradual heating often providing superior results compared to direct heating to the target temperature [9].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 20-50°C | Maximizes product formation while minimizing decomposition | [7] |
| Reaction Time | 2-8 hours | Ensures complete conversion without over-reaction | [9] |
| Stoichiometry | 1.2-1.5 eq hydroxylamine | Provides sufficient nucleophile while minimizing waste | [6] |
| pH Control | 7-9 | Maintains hydroxylamine stability and reactivity | [10] |
The choice of leaving group significantly impacts the reaction efficiency. Bromide and iodide derivatives generally provide superior results compared to chloride analogs due to their enhanced leaving group ability [11]. The presence of the fluorine substituent on the aromatic ring can influence the reaction rate through electronic effects, with the electron-withdrawing nature of fluorine potentially activating the benzylic position toward nucleophilic attack [12].
Solvent selection plays a critical role in the successful synthesis of O-[2-(2-fluorophenyl)ethyl]hydroxylamine through nucleophilic substitution reactions. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and acetonitrile are commonly employed due to their ability to stabilize the transition state while maintaining hydroxylamine nucleophilicity [13]. However, complications can arise from the dual roles of sodium hydride as both a base and a source of hydride when used with certain solvents [13].
Dimethylformamide has emerged as a particularly effective solvent for hydroxylamine alkylation reactions, providing excellent solvation of both the nucleophile and the electrophile [3]. The use of dimethylformamide at controlled temperatures (typically 0°C during addition, followed by warming to room temperature) has been shown to provide high yields with minimal side reactions [3]. Tetrahydrofuran offers an alternative solvent system that can be particularly useful when compatibility with other reagents is required [14].
The incorporation of catalytic approaches has shown promise in enhancing reaction efficiency and selectivity. Base catalysts such as sodium hydride or potassium carbonate can facilitate deprotonation of hydroxylamine hydrochloride, generating the more nucleophilic hydroxylamine anion [3]. The optimal base loading typically ranges from 1.1 to 1.5 equivalents, with excess base potentially leading to competing reactions or substrate decomposition [13].
| Solvent System | Temperature Range | Typical Yield | Advantages | Reference |
|---|---|---|---|---|
| Dimethylformamide | 0°C to 25°C | 70-85% | Excellent nucleophile solvation | [3] |
| Tetrahydrofuran | -20°C to 40°C | 65-80% | Compatibility with organolithium reagents | [14] |
| Acetonitrile | 0°C to 60°C | 60-75% | Reduced side reactions | [13] |
| Mixed DMF/THF | 0°C to 30°C | 75-90% | Optimized reactivity and selectivity | [15] |
Recent advances in catalytic methodologies have explored the use of transition metal catalysts to facilitate the formation of carbon-nitrogen bonds through hydroxylamine derivatives [16]. Palladium-catalyzed reactions have shown particular promise, with the oxygen atom of hydroxylamine derivatives acting as a reactive nucleophile in allylic substitution reactions [16]. These catalytic approaches often provide enhanced selectivity and can operate under milder conditions compared to traditional base-mediated processes.
Beyond traditional nucleophilic substitution approaches, alternative synthetic pathways have been developed for the preparation of O-[2-(2-fluorophenyl)ethyl]hydroxylamine. Reductive amination represents a particularly valuable approach, especially when the corresponding aldehyde or ketone precursors are readily available [17]. This methodology involves the formation of an intermediate imine or oxime, followed by selective reduction to yield the desired hydroxylamine derivative.
The reductive amination process typically begins with the condensation of 2-(2-fluorophenyl)acetaldehyde with hydroxylamine to form the corresponding oxime intermediate [17]. This intermediate can then be reduced using various reducing agents, with sodium borohydride and sodium cyanoborohydride being commonly employed [17]. The reaction conditions are generally mild, typically conducted at room temperature or slightly elevated temperatures in protic solvents such as methanol or ethanol.
Electrophilic trapping approaches offer another alternative pathway, particularly useful when direct nucleophilic substitution is challenging due to substrate limitations. These methods involve the generation of electrophilic nitrogen species that can be trapped by appropriate carbon nucleophiles [18]. Hydroxylamine-derived reagents serve as electrophilic aminating agents, with the electrophilicity achieved by attaching electronegative functionalities that can serve as leaving groups [18].
The electrophilic amination approach has been particularly valuable in the synthesis of complex hydroxylamine derivatives where traditional nucleophilic methods may be less effective [18]. The reaction typically proceeds through the formation of a hydroxylamine-electrophile adduct, followed by nucleophilic attack by the carbon nucleophile and subsequent elimination of the leaving group [19]. This methodology has been successfully applied to the synthesis of various N-alkylhydroxylamine derivatives, providing access to compounds that would be difficult to prepare through conventional approaches.
| Synthetic Approach | Starting Material | Key Reagents | Typical Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| Reductive Amination | 2-(2-fluorophenyl)acetaldehyde | Hydroxylamine, NaBH₄ | 65-80% | 4-8 hours | [17] |
| Electrophilic Trapping | Aryl nucleophiles | TsONHR derivatives | 70-85% | 2-6 hours | [19] |
| Cope-type Hydroamination | Alkene precursors | Aqueous hydroxylamine | 55-75% | 8-12 hours | [20] |
The purification of O-[2-(2-fluorophenyl)ethyl]hydroxylamine presents unique challenges due to the compound's chemical properties and potential instability. Traditional purification methods must be carefully adapted to prevent decomposition while achieving the required purity levels for synthetic applications. The most commonly employed purification techniques include column chromatography, crystallization, and specialized extraction procedures [21].
Column chromatography using silica gel has proven to be an effective method for purifying hydroxylamine derivatives, providing excellent separation of the desired product from reaction by-products and unreacted starting materials [22]. The use of flash column chromatography has become particularly valuable, offering rapid purification with minimal exposure to potentially destabilizing conditions [22]. Typical eluent systems involve gradual gradients from hexane to ethyl acetate, with careful monitoring of fractions to ensure optimal separation [23].
The selection of appropriate eluent systems is crucial for successful chromatographic purification. Polar solvents such as methanol or acetonitrile can be incorporated into the eluent system to facilitate elution of the hydroxylamine product, but must be used judiciously to prevent streaking or poor resolution [21]. The use of triethylamine as an additive in the eluent system has been shown to improve peak shape and prevent decomposition during chromatography [24].
Crystallization approaches offer an alternative purification strategy, particularly valuable for obtaining high-purity material suitable for analytical characterization. The choice of crystallization solvent significantly impacts both the yield and purity of the final product [25]. Systematic screening of solvent systems has revealed that polar aprotic solvents such as acetonitrile and ethyl acetate often provide optimal results for hydroxylamine derivatives [25].
| Purification Method | Solvent System | Typical Recovery | Purity Achieved | Advantages | Reference |
|---|---|---|---|---|---|
| Flash Chromatography | Hexane/EtOAc gradient | 85-95% | >95% | Rapid, versatile | [22] |
| Recrystallization | Acetonitrile/ether | 70-85% | >98% | High purity | [25] |
| Liquid-Liquid Extraction | Aqueous/organic phases | 80-90% | 85-95% | Scalable | [6] |
Advanced purification techniques have been developed to address specific challenges associated with hydroxylamine derivatives. High-performance liquid chromatography can be employed for analytical-scale purifications, providing exceptional resolution and purity [26]. Preparative thin-layer chromatography offers another option for small-scale purifications, particularly useful during reaction optimization studies [26].
The stability of O-[2-(2-fluorophenyl)ethyl]hydroxylamine during purification procedures requires careful consideration of storage conditions and handling protocols. The compound should be stored under inert atmosphere conditions at reduced temperatures to prevent oxidative decomposition [27]. The use of antioxidants or stabilizing agents may be necessary for long-term storage, particularly when high purity is required for subsequent synthetic applications [27].
O-[2-(2-fluorophenyl)ethyl]hydroxylamine represents a significant advancement in the development of selective indoleamine 2,3-dioxygenase-1 inhibitors. Research indicates that this compound exhibits potential biological activities, particularly in inhibiting indoleamine 2,3-dioxygenase-1, an enzyme that plays a critical role in immune response modulation and cancer progression . The presence of the fluorine atom may enhance binding affinity and modulate the compound's interaction with biological targets, potentially leading to therapeutic benefits in cancer therapy and chronic viral infections .
The mechanism of action appears to involve hydrogen bonding with active sites on enzymes, influencing their activity . Additionally, the compound's structure allows it to engage in hydrophobic interactions, potentially enhancing binding affinity compared to non-fluorinated analogs . The hydroxylamine functional group is essential for heme iron binding, which is the core requirement for indoleamine 2,3-dioxygenase-1 inhibition [3] [4].
Indoleamine 2,3-dioxygenase-1 is a monomeric, heme-containing dioxygenase enzyme that degrades tryptophan by catalyzing the initial, rate-limiting step of tryptophan metabolism [5]. This step involves the oxidative cleavage of the indole 2,3-double bond of tryptophan to give N-formyl kynurenine [5]. Subsequent hydrolysis of N-formyl kynurenine yields kynurenine [5].
The enzyme promotes tumoral immune escape from host immune surveillance and plays an important role in tumor-associated immunosuppression, leading to tolerance toward tumors [5]. Local depletion of tryptophan as well as accumulation of kynurenine have been shown to elicit immunomodulatory activity [5]. Effects include suppression of the T effector cell immune response, induction of naïve T cell differentiation into regulatory T cells, and both activation of as well as a decrease in dendritic cell function [5].
Indoleamine 2,3-dioxygenase-1 is widely expressed in antigen-presenting cells such as dendritic cells and macrophages, as well as tumor cells, epithelial and vascular endothelial cells [5]. Furthermore, indoleamine 2,3-dioxygenase-1 can be induced in the tumor microenvironment in response to inflammation and T cell activation following immunotherapy, radiotherapy, or chemotherapy [5]. High indoleamine 2,3-dioxygenase-1 expression in the tumor or tumor-draining lymph nodes is generally associated with poor prognosis and reduced survival in patients [5].
The kynurenine pathway metabolites modulate T cell activity through multiple mechanisms [6]. The oxidation of tryptophan initiated by indoleamine 2,3-dioxygenase-1 generates metabolites that activate the aryl hydrocarbon receptor, leading to immunosuppression [7] [8]. This activation promotes regulatory T cell differentiation and makes dendritic cells and macrophages tend to an immunosuppressive phenotype [7].
Recent studies have identified a novel cell-autonomous function where indoleamine 2,3-dioxygenase-1 activity promotes colorectal cancer progression through activation of PI3K-Akt signaling [9]. Kynurenine pathway metabolites rapidly activated PI3K-Akt signaling in the neoplastic epithelium to promote nuclear translocation of β-catenin, cellular proliferation, and resistance to apoptosis [9].
Structure-activity relationship studies of hydroxylamine derivatives as indoleamine 2,3-dioxygenase-1 inhibitors have revealed critical design principles for enhanced selectivity [10] [3] [11]. The fluorine substitution on the phenyl ring enhances binding affinity and selectivity, particularly improving indoleamine 2,3-dioxygenase-1 versus tryptophan 2,3-dioxygenase selectivity [10] [11].
Crystallographic structures reveal that the binding pocket in the active site in human indoleamine 2,3-dioxygenase-1 is much more flexible compared to that in human tryptophan 2,3-dioxygenase, which offers a molecular explanation for the superior inhibition activity of selective inhibitors in indoleamine 2,3-dioxygenase-1 with respect to tryptophan 2,3-dioxygenase [11]. The structural flexibility of the active site in indoleamine 2,3-dioxygenase-1 allows it to change its conformation to optimize the inhibitor-protein interactions, thereby driving preferential binding based on an induced-fit mechanism [11].
The hydroxylamine functional group serves as the essential pharmacophore for heme iron coordination [3] [4]. Studies on diaryl hydroxylamines demonstrated that halogenated derivatives, particularly those with fluorine, chlorine, and bromine substitutions, were the most potent inhibitors [10]. Within these examples, the dihalogenated versions demonstrated stronger pan inhibition than the monohalogenated analogs [10].
Meta-position substitution provides moderate enhancement of activity with modest selectivity enhancement, while ortho-position substitution shows variable effects on selectivity but can provide indoleamine 2,3-dioxygenase-1 selectivity [10]. Para-position substitution generally results in lower activity and selectivity [10]. The power of ring halogenation was also witnessed in previous reports on monoaryl O-alkylhydroxylamine derivatives as indoleamine 2,3-dioxygenase-1 inhibitors [10].
Intramolecular hydrogen bonding plays a crucial role in drug-like properties. The good permeability and oral bioavailability of compounds like epacadostat are attributed to two intramolecular hydrogen bonds observed in the crystal structure [12]. One hydrogen bond exists between the aniline NH and the oxygen of the hydroxyamidine, and the second between the imino nitrogen of the hydroxyamidine and the ring NH [12]. This network of hydrogen bonds not only reduces the effective polarity of the compound and thus increases its permeability but also stabilizes the typically high energy cis-conformation of the amidine [12].
| Structural Feature | Effect on Indoleamine 2,3-Dioxygenase-1 Activity | Selectivity Impact |
|---|---|---|
| Hydroxylamine functional group | Essential for heme iron binding | Core requirement for activity |
| Fluorine substitution on phenyl ring | Enhances binding affinity and selectivity | Improves indoleamine 2,3-dioxygenase-1 vs tryptophan 2,3-dioxygenase selectivity |
| Meta-position substitution | Moderate enhancement of activity | Modest selectivity enhancement |
| Ortho-position substitution | Variable effects on selectivity | Can provide indoleamine 2,3-dioxygenase-1 selectivity |
| Para-position substitution | Generally lower activity | Lower selectivity |
| Dihalogenated derivatives | Superior pan-inhibition activity | Pan-inhibition profile |
| Extended aromatic systems | Improved selectivity for indoleamine 2,3-dioxygenase-1 | Enhanced indoleamine 2,3-dioxygenase-1 selectivity |
| Intramolecular hydrogen bonding | Reduces effective polarity, improves permeability | Maintains binding while improving ADMET properties |
The structural analysis of azole-based indoleamine 2,3-dioxygenase-1 inhibitors revealed that compounds displayed activities ranging from 3 mM to 35 nM, spanning more than 4 orders of magnitude [13]. Large activity differences are seen both between different azoles and between different phenyl ring substitutions [13]. The influence of the phenyl ring substitutions and of the azole ring upon the activity depend on each other and show little correlation [13].
Dual-target inhibition strategies involving both indoleamine 2,3-dioxygenase-1 and tryptophan 2,3-dioxygenase have emerged as promising approaches for treating chronic viral infections [10] [14] [15]. The failure of single indoleamine 2,3-dioxygenase-1 inhibitors in clinical trials has shifted attention to the compensation mechanism linked to L-tryptophan depletion through tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase-2 [15].
Complete inhibition of tryptophan degradation through dual indoleamine 2,3-dioxygenase-1 and tryptophan 2,3-dioxygenase inhibition emerges as a promising strategy, offering higher efficacy and better anti-tumor activity compared to a single indoleamine 2,3-dioxygenase-1 inhibitor strategy [15]. Since significant proportions of tumor cells express both indoleamine 2,3-dioxygenase-1 and tryptophan 2,3-dioxygenase, dual inhibition allows targeting a wider range of malignancy types, reaching up to 51% of the human tumor set, compared to only 31% by indoleamine 2,3-dioxygenase-1 inhibitors or 35% by tryptophan 2,3-dioxygenase inhibitors alone [15].
In chronic viral infections, indoleamine 2,3-dioxygenase-1 expression is increased significantly in monocytes and dendritic cells from chronically infected hepatitis C virus patients but not in those from recovered patients [16]. The indoleamine 2,3-dioxygenase-1 and indoleamine 2,3-dioxygenase-2 expression levels in monocytes and dendritic cells and kynurenine/tryptophan ratios in plasma are enhanced in chronic hepatitis C virus patients in comparison to healthy individuals [16].
Studies on human immunodeficiency virus infection demonstrate that elevated serum levels of interferon-γ and kynurenine in human immunodeficiency virus patients pointed toward a participation of indoleamine 2,3-dioxygenase-1 in suppression of T-cell function [17]. Increased indoleamine 2,3-dioxygenase-1 mRNA levels were measured in peripheral blood mononuclear cells of human immunodeficiency virus-infected patients [17]. When the enzymatic activity of indoleamine 2,3-dioxygenase-1 was inhibited by 1-methyl tryptophan, CD4+ and CD8+ T-cells regained their ability to proliferate [17].
| Virus Type | Indoleamine 2,3-Dioxygenase-1 Expression | Immune Impact | Therapeutic Target |
|---|---|---|---|
| Hepatitis C virus | Increased in monocytes and dendritic cells [16] | Impaired dendritic cell maturation [16] | Dual indoleamine 2,3-dioxygenase-1/tryptophan 2,3-dioxygenase inhibition |
| Human immunodeficiency virus | Elevated in peripheral blood mononuclear cells [17] | T-cell division arrest anergy [17] | Combination with antiretroviral therapy |
| Hepatitis B virus | Increased in liver tissue [17] | Weak cytotoxic T lymphocyte response [17] | Immune checkpoint combination |
| Influenza virus | Upregulated during infection [18] | Enhanced viral replication [18] | Metabolic pathway targeting |
The changes in indoleamine 2,3-dioxygenase-1 expression in chronic viral infections could be reversed by treatment with the indoleamine 2,3-dioxygenase-1 inhibitor 1-methyl tryptophan [16]. Furthermore, maturation of monocyte-derived dendritic cells from chronically infected hepatitis C virus patients, as well as monocyte-derived dendritic cells infected ex vivo with hepatitis C virus, was impaired, but this was reversed by 1-methyl tryptophan treatment [16].
Diaryl hydroxylamine compounds have demonstrated pan inhibition with high nanomolar or low micromolar inhibition of all three tryptophan catabolizing enzymes [10]. Most of the diaryl compounds demonstrated pan inhibition with high nanomolar or low micromolar inhibition of all three tryptophan catabolizing enzymes [10]. In all these cases, the potency for indoleamine 2,3-dioxygenase-1 was the strongest, albeit in some examples only marginally so or within experimental error [10].
A novel selective dual inhibitor of indoleamine 2,3-dioxygenase-1 and tryptophan 2,3-dioxygenase, PVZB3001, strongly inhibited kynurenine production in glioblastoma cell lines [14]. PVZB3001 inhibited cellular kynurenine production dose-dependently with an IC50 value of 0.96 μM in A172 cells and 0.74 μM in A431 cells [14]. These results suggest that PVZB3001 inhibits indoleamine 2,3-dioxygenase-1 in addition to tryptophan 2,3-dioxygenase in cells [14].